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molecular formula C11H10BrNO3 B2699789 Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate CAS No. 1428651-85-7

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

Cat. No. B2699789
M. Wt: 284.109
InChI Key: LTQDGGYTAPILJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353081B2

Procedure details

Ethyl 5-bromo-4-methylnicotinate (7.04 g, 28.8 mmol) in THF (28.8 mL) was added over a period of 20 min to a solution of LDA (31.7 mmol) [generated from N,N-diisopropylamine (4.52 mL, 31.7 mmol) and n-butyllithium (19.8 mL, 31.7 mmol, 1.6M in hexane) in THF (144 mL)] at −78° C. The resulting dark red solution was stirred for 20 min, then methyl acrylate (6.5 mL, 72.1 mmol) in THF (28.8 mL) was added over 15 min. The reaction was stirred an additional 1.5 h, then aq. 10% AcOH (57.8 mL, 101 mmol) was added (pH 4-5) and the reaction was allowed to warm to room temperature. After evaporation, the residue was partitioned between aq. sat. NaHCO3 and EtOAc and extracted with EtOAc (3×). The combined organic layers were dried (Na2SO4) and concentrated to afford the title compound (7.80 g, 95% in 70% purity with 30% starting material) as brown solid. MS: 280.0 (M+H+, 1Br).
Quantity
7.04 g
Type
reactant
Reaction Step One
Name
Quantity
4.52 mL
Type
reactant
Reaction Step One
Name
Quantity
28.8 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
28.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
57.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:12]=1[CH3:13])[C:7]([O:9]CC)=O.[Li+].CC([N-]C(C)C)C.[C:22]([O:26][CH3:27])(=[O:25])[CH:23]=[CH2:24].CC(O)=O>C1COCC1>[Br:1][C:2]1[C:12]2[CH2:13][CH2:24][CH:23]([C:22]([O:26][CH3:27])=[O:25])[C:7](=[O:9])[C:6]=2[CH:5]=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.04 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)OCC)C1C
Name
Quantity
4.52 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
28.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
28.8 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
57.8 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark red solution was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred an additional 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between aq. sat. NaHCO3 and EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CN=CC=2C(C(CCC12)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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